molecular formula C8H12ClN B1197361 N,N-dimethylaniline hydrochloride CAS No. 5882-44-0

N,N-dimethylaniline hydrochloride

Cat. No.: B1197361
CAS No.: 5882-44-0
M. Wt: 157.64 g/mol
InChI Key: WOAZEKPXTXCPFZ-UHFFFAOYSA-N
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Description

N,N-Dimethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline where the nitrogen atom is substituted with two methyl groups. This compound is typically found as a crystalline solid and is known for its use in various chemical processes, particularly in the synthesis of dyes and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylaniline hydrochloride can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2 \text{H}_2\text{O} ] Alternatively, dimethyl ether can be used as the methylating agent.

Industrial Production Methods: Industrial production of this compound typically involves the continuous alkylation of aniline with methanol under controlled conditions. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N,N-dimethylaniline N-oxide.

    Reduction: It can be reduced to form N-methylaniline.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration, to form nitro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nitration typically involves the use of nitric acid and sulfuric acid.

Major Products:

    Oxidation: N,N-Dimethylaniline N-oxide.

    Reduction: N-Methylaniline.

    Substitution: Nitro-N,N-dimethylaniline.

Scientific Research Applications

N,N-Dimethylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of dyes such as crystal violet and malachite green.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in various biochemical assays.

    Medicine: It is involved in the synthesis of pharmaceuticals and as an intermediate in the production of anesthetics.

    Industry: It is used in the manufacture of resins, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethylaniline hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as a base in acid-base reactions. The compound’s effects are mediated through its ability to donate electrons and form stable intermediates during chemical reactions.

Comparison with Similar Compounds

    N-Methylaniline: Similar structure but with only one methyl group attached to the nitrogen atom.

    N,N-Diethylaniline: Similar structure but with two ethyl groups instead of methyl groups.

    Aniline: The parent compound with no alkyl substitution on the nitrogen atom.

Uniqueness: N,N-Dimethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased nucleophilicity and basicity compared to aniline. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

N,N-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAZEKPXTXCPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121-69-7 (Parent)
Record name N,N-Dimethylaniline hydrochloride
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DSSTOX Substance ID

DTXSID4064050
Record name N,N-Dimethylaniline hydrochloride
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Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5882-44-0
Record name Benzenamine, N,N-dimethyl-, hydrochloride (1:1)
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Record name N,N-Dimethylaniline hydrochloride
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Record name Benzenamine, N,N-dimethyl-, hydrochloride (1:1)
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Record name N,N-Dimethylaniline hydrochloride
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Record name N,N-dimethylanilinium chloride
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Record name N,N-DIMETHYLANILINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

The aminations of Equations 43a and 43e are most conveniently effected by adding the requisite sulfonyl chlorides to a solution of the aminopyrazoles LIIa and LIIa' in a suitable solvent such as diethyl ether, tetrahydrofuran, or methylene chloride containing at least two equivalents of an acid scavenger such as triethylamine or dimethylaniline at temperatures between 0° C. and 65° C. The desired sulfonamides of Formulas LIIb and LIIb' are isolated either by filtration, in which case the by-product triethylamine hydrochloride or dimethylaniline hydrochloride is removed by washing with water, or extraction into a suitable organic solvent such as methylene chloride or ethyl acetate. Drying and evaporation of the solvent then affords the products LIIb and LIIb', which are usually sufficiently pure to be carried directly onto the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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